Bienvenue dans la boutique en ligne BenchChem!

1-((5-ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

P2X7 receptor antagonism Triazole regioisomer SAR Neuroinflammation

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2034432-09-0) is a synthetic sulfonamide belonging to the 1-sulfonyl-4-(1,2,3-triazol-2-yl)piperidine class. Its molecular formula is C₁₃H₁₈N₄O₂S₂ (MW 326.44 g/mol).

Molecular Formula C13H18N4O2S2
Molecular Weight 326.43
CAS No. 2034432-09-0
Cat. No. B2746964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
CAS2034432-09-0
Molecular FormulaC13H18N4O2S2
Molecular Weight326.43
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3
InChIInChI=1S/C13H18N4O2S2/c1-2-12-3-4-13(20-12)21(18,19)16-9-5-11(6-10-16)17-14-7-8-15-17/h3-4,7-8,11H,2,5-6,9-10H2,1H3
InChIKeyFXXSICJGCFMSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2034432-09-0) – Structural Baseline for Procurement Evaluation


1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2034432-09-0) is a synthetic sulfonamide belonging to the 1-sulfonyl-4-(1,2,3-triazol-2-yl)piperidine class. Its molecular formula is C₁₃H₁₈N₄O₂S₂ (MW 326.44 g/mol). The structure integrates a 5-ethylthiophene-2-sulfonyl moiety with a piperidine core N-substituted by a 2H-1,2,3-triazole ring, which distinguishes it from N1-substituted triazole regioisomers that often exhibit divergent target binding and metabolic profiles [1]. The compound is categorized as a heterocyclic building block with a calculated clogP of 0.63 and topological polar surface area of 77.30 Ų , placing it within favorable drug-like property space for CNS penetration when optimized.

Why Generic Substitution Fails for 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2034432-09-0)


In-class 1,2,3-triazolopiperidine sulfonamides cannot be interchanged without risking substantial loss in target potency, selectivity, and brain permeability. The SAR of this chemotype demonstrates that the N2-linked 2H-1,2,3-triazole regioisomer critically determines P2X7 receptor antagonism, whereas the isomeric N1-linked 1H-triazole analogs consistently display reduced human P2X7R potency [1]. Furthermore, substitution at the thiophene 5-position directly modulates rodent P2X7R cross-reactivity and CYP inhibition liability [1]. The C13H18N4O2S2 core with its specific 5-ethylthiophene-2-sulfonyl group and 4-(2H-1,2,3-triazol-2-yl)piperidine architecture is therefore non-replaceable without a defined, data-driven SAR re-optimization program.

Quantitative Differentiation Evidence: 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine vs. Closest Chemical Analogs


N2-Regioisomeric Triazole Linkage Drives P2X7R Antagonist Potency Over N1-Linked Isomers

Within the 1,2,3-triazolopiperidine class, the N2-(2H-1,2,3-triazol-2-yl) connectivity present in the target compound is a decisive structural determinant of human P2X7R antagonist activity. The lead optimization campaign by Letavic et al. established that N2-linked triazoles consistently deliver higher hP2X7R potency compared to their N1-linked counterparts [1]. Although the precise IC₅₀ value for the specific 5-ethylthiophene-2-sulfonyl analog was not published, compounds sharing the identical 4-(2H-1,2,3-triazol-2-yl)piperidine scaffold achieved IC₅₀ values in the low nanomolar range (IC₅₀ < 50 nM) at the human P2X7R, whereas the corresponding N1-regioisomers were typically 3- to 10-fold less active in the same FLIPR-based Ca²⁺ flux assay [1].

P2X7 receptor antagonism Triazole regioisomer SAR Neuroinflammation

5-Ethylthiophene Substitution Balances Rodent P2X7R Cross-Reactivity vs. Unsubstituted Thiophene Analogs

A common limitation of early P2X7R antagonists is poor translation from human to rodent receptor isoforms, hindering preclinical in vivo validation. In the 1,2,3-triazolopiperidine series, the nature of the sulfonyl-linked heteroaryl group profoundly influences rat P2X7R potency. Analogs bearing an unsubstituted thiophene-2-sulfonyl group (e.g., 1-(thiophene-2-sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine) exhibited markedly weaker rat P2X7R antagonism (IC₅₀ > 1 µM) compared to optimized 5-alkylthiophene congeners, which achieved rat IC₅₀ values below 500 nM [1]. The 5-ethyl group on the target compound is positioned to confer the steric and electronic properties necessary for improved rodent isoform engagement, a critical requirement for preclinical efficacy and toxicology studies [1].

Rodent P2X7R potency Species cross-reactivity Thiophene SAR

CNS Multiparameter Optimization (MPO) Score Supports Brain Penetration Potential

The target compound's computed physicochemical descriptors align with CNS drug-likeness criteria defined by the CNS MPO scoring paradigm. Key parameters include MW = 326.44 Da, clogP = 0.63, TPSA = 77.30 Ų, HBD = 0, and pKa (predicted) of the triazole ~1.1, indicating the compound is unionized at physiological pH . These values collectively predict favorable passive brain permeation. In contrast, closely related analogs incorporating additional polar substituents (e.g., sulfonamide-linked pyridinyl or pyrimidinyl groups) frequently exceed TPSA thresholds (>90 Ų) and have HBD ≥ 1, resulting in higher efflux liability and reduced CNS exposure [1]. The combination of low TPSA with zero hydrogen bond donors makes the 5-ethylthiophene-2-sulfonyl-4-(2H-1,2,3-triazol-2-yl)piperidine chemotype a preferred entry point for CNS-penetrant P2X7R antagonist programs.

CNS drug design Brain penetration Physicochemical properties

Reduced CYP Inhibition Liability Through 5-Ethylthiophene Motif Relative to Unoptimized Heteroaryl Sulfonamides

Early triazolopiperidine P2X7R antagonists exhibited significant CYP450 inhibition, particularly of CYP3A4 and CYP2D6 isoforms, posing a drug-drug interaction liability. SAR exploration revealed that the sulfonyl-linked heterocycle strongly modulates CYP inhibition profiles. Analogs containing a 5-ethylthiophene-2-sulfonyl moiety demonstrated attenuated CYP inhibition compared to unsubstituted heteroaryl sulfonamides (e.g., 3-pyridylsulfonyl or 4-fluorophenylsulfonyl), which showed IC₅₀ < 1 µM against CYP3A4 [1]. Although quantitative CYP data for the specific target compound remain proprietary, the 5-ethylthiophene substitution pattern was identified as a structural feature that mitigates CYP binding [1], an advantage not shared by many commercially available sulfonyl piperidine building blocks.

CYP inhibition Metabolic stability Drug-drug interaction risk

Best-Fit Application Scenarios for 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2034432-09-0)


CNS-Penetrant P2X7 Receptor Antagonist Lead Optimization

The compound serves as a late-stage diversification intermediate for CNS drug discovery programs targeting neuroinflammation. Its core architecture has been validated in the P2X7R antagonist series that achieved oral brain exposure and in vivo target engagement in rodent models of depression [1]. Medicinal chemistry teams can leverage the free piperidine N-position for further derivatization while retaining the N2-triazole regioisomer essential for potency [1].

Species Cross-Reactivity Probe for Translational Pharmacology

The 5-ethylthiophene motif enhances rodent P2X7R potency relative to unsubstituted thiophene analogs, making this compound a suitable scaffold for generating matched human/rat P2X7R antagonist pairs [1]. This supports translational studies where species-consistent pharmacology is mandatory for PK/PD modeling and IND-enabling toxicology.

CYP-Sparing Building Block for Polypharmacology Libraries

The 5-ethylthiophene-2-sulfonyl group is associated with reduced CYP450 inhibition compared to alternative heteroaryl sulfonamides [1]. Library chemists can use this building block to synthesize compound collections with lower predicted drug-drug interaction liability, prioritizing candidates for chronic CNS indications.

Physicochemical Benchmark Compound for Brain-Penetrant Fragment Evolution

With a TPSA of 77.30 Ų, zero HBDs, and a clogP of 0.63 , the compound represents a favorable starting point for fragment-based or structure-guided optimization of brain-penetrant ligands. It can serve as a physicochemical benchmarking tool when evaluating new CNS-designed libraries against established oral CNS drug space parameters.

Quote Request

Request a Quote for 1-((5-ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.